4-Phthalimidobutyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phthalimidobutyl benzoate is a chemical compound with the molecular formula C19H17NO4 and a molecular weight of 323.352 g/mol . It is a unique compound that combines the structural features of phthalimide and benzoate, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phthalimidobutyl benzoate typically involves the reaction of phthalimide with butyl bromide to form 4-phthalimidobutyl bromide, which is then reacted with benzoic acid to yield the final product. The reaction conditions usually involve the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Phthalimidobutyl benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The phthalimide moiety can be reduced to phthalamic acid.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Phthalamic acid.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
4-Phthalimidobutyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phthalimidobutyl benzoate involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. The benzoate group can also participate in various biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Phthalimidobutyl bromide: A precursor in the synthesis of 4-Phthalimidobutyl benzoate.
4-Phthalimidopentyl benzoate: A similar compound with a longer alkyl chain.
Phthalimide derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to its specific combination of phthalimide and benzoate moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
102022-69-5 |
---|---|
Molecular Formula |
C19H17NO4 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)butyl benzoate |
InChI |
InChI=1S/C19H17NO4/c21-17-15-10-4-5-11-16(15)18(22)20(17)12-6-7-13-24-19(23)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 |
InChI Key |
CZWWYFLWKMDSIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.